molecular formula C6H12ClNO B13058095 (2-Azabicyclo[3.1.0]hexan-1-YL)methanol hcl

(2-Azabicyclo[3.1.0]hexan-1-YL)methanol hcl

Cat. No.: B13058095
M. Wt: 149.62 g/mol
InChI Key: WENMMSZWPUEJNY-UHFFFAOYSA-N
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Description

(2-Azabicyclo[310]hexan-1-YL)methanol hydrochloride is a chemical compound with the molecular formula C6H12ClNO It is a bicyclic structure containing a nitrogen atom, making it part of the azabicyclo family

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(2-Azabicyclo[3.1.0]hexan-1-YL)methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

(2-Azabicyclo[3.1.0]hexan-1-YL)methanol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action for (2-Azabicyclo[3.1.0]hexan-1-YL)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Azabicyclo[3.1.0]hexan-1-YL)methanol hydrochloride is unique due to its specific bicyclic structure, which provides distinct chemical and biological properties.

Biological Activity

(2-Azabicyclo[3.1.0]hexan-1-YL)methanol hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the azabicyclo[3.1.0]hexane family, characterized by a bicyclic structure featuring a nitrogen atom. The hydrochloride form enhances its solubility and stability, making it suitable for biological assays.

Synthesis Overview:

  • The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired azabicyclo compound.
  • Various synthetic routes have been explored, often focusing on optimizing yields and purity through techniques such as chromatography and crystallization .

Biological Activity

The biological activity of (2-Azabicyclo[3.1.0]hexan-1-YL)methanol HCl has been evaluated in several studies, highlighting its potential as a therapeutic agent.

Opioid Receptor Interaction

One of the most notable activities is its interaction with opioid receptors:

  • μ-opioid receptor affinity: Compounds in this class have shown high affinity for μ-opioid receptors, which are crucial for pain modulation .
  • Selectivity: Modifications to the azabicyclo structure can lead to significant changes in receptor selectivity and potency. For instance, certain derivatives demonstrated picomolar binding affinities specifically for μ receptors while being less effective at δ and κ subtypes .

Antimicrobial and Antifungal Properties

Research indicates that related azabicyclo compounds exhibit antimicrobial activities:

  • Fungicidal and antibacterial effects: Some derivatives have shown promising results in inhibiting bacterial growth and fungal infections, suggesting a potential application in treating infections .

Case Studies

Several case studies illustrate the biological relevance of this compound:

  • Opioid Receptor Ligand Development:
    • A study focused on developing achiral μ-opioid receptor ligands for veterinary use, demonstrating effective management of pruritus in dogs . The findings suggest that these compounds could be explored further for analgesic properties in both human and veterinary medicine.
  • Inhibitors of Nuclear Factor Kappa B (NF-κB):
    • Research highlighted the synthesis of azabicyclo[3.1.0]hexane derivatives as inhibitors of NF-κB inducing kinase (NIK), showcasing their potential in inflammatory diseases . These findings open avenues for therapeutic applications in conditions driven by NF-κB signaling.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

  • Modifications: Variations in substituents on the azabicyclo framework can lead to enhanced receptor binding or altered pharmacokinetic properties.
  • Functional Groups: The presence of hydroxyl or methoxy groups has been correlated with increased potency at opioid receptors .

Properties

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

IUPAC Name

2-azabicyclo[3.1.0]hexan-1-ylmethanol;hydrochloride

InChI

InChI=1S/C6H11NO.ClH/c8-4-6-3-5(6)1-2-7-6;/h5,7-8H,1-4H2;1H

InChI Key

WENMMSZWPUEJNY-UHFFFAOYSA-N

Canonical SMILES

C1CNC2(C1C2)CO.Cl

Origin of Product

United States

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